molecular formula C11H13ClFN B12305557 (1-(4-Chloro-2-fluorophenyl)cyclobutyl)methanamine hydrochloride

(1-(4-Chloro-2-fluorophenyl)cyclobutyl)methanamine hydrochloride

Cat. No.: B12305557
M. Wt: 213.68 g/mol
InChI Key: JFMPYWKUCZPPSJ-UHFFFAOYSA-N
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Description

(1-(4-Chloro-2-fluorophenyl)cyclobutyl)methanamine hydrochloride is a chemical compound with the molecular formula C11H13ClFN. It is a derivative of cyclobutylmethanamine, featuring a 4-chloro-2-fluorophenyl group attached to the cyclobutyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(4-Chloro-2-fluorophenyl)cyclobutyl)methanamine hydrochloride typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction of appropriate precursors.

    Introduction of the 4-Chloro-2-fluorophenyl Group: This step involves the substitution reaction where the 4-chloro-2-fluorophenyl group is introduced to the cyclobutyl ring.

    Formation of Methanamine Hydrochloride: The final step involves the conversion of the intermediate compound to methanamine hydrochloride through a reaction with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(1-(4-Chloro-2-fluorophenyl)cyclobutyl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound to its reduced forms.

    Substitution: The compound can participate in substitution reactions where the 4-chloro-2-fluorophenyl group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens and nucleophiles are used under appropriate conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

(1-(4-Chloro-2-fluorophenyl)cyclobutyl)methanamine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (1-(4-Chloro-2-fluorophenyl)cyclobutyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    (1-(4-Fluorophenyl)cyclobutyl)methanamine hydrochloride: Similar structure but lacks the chlorine atom.

    (1-(2-Fluorophenyl)cyclobutyl)methanamine hydrochloride: Similar structure but with the fluorine atom in a different position.

Uniqueness

(1-(4-Chloro-2-fluorophenyl)cyclobutyl)methanamine hydrochloride is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This dual substitution can lead to distinct properties compared to similar compounds .

Properties

Molecular Formula

C11H13ClFN

Molecular Weight

213.68 g/mol

IUPAC Name

[1-(4-chloro-2-fluorophenyl)cyclobutyl]methanamine

InChI

InChI=1S/C11H13ClFN/c12-8-2-3-9(10(13)6-8)11(7-14)4-1-5-11/h2-3,6H,1,4-5,7,14H2

InChI Key

JFMPYWKUCZPPSJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CN)C2=C(C=C(C=C2)Cl)F

Origin of Product

United States

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